molecular formula C22H19NO3 B5682125 N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide

N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5682125
M. Wt: 345.4 g/mol
InChI Key: OAXYEXHNRMMVRX-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide: is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide group attached to the xanthene ring. The compound also contains a methoxy group and a methyl group on the phenyl ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the xanthene core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with a phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the xanthene derivative with an appropriate amine, such as 2-methoxy-5-methylphenylamine, under suitable conditions.

    Final product formation: The final step involves the purification and isolation of the desired compound through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted xanthene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a fluorescent dye in various analytical techniques due to its xanthene core structure, which exhibits strong fluorescence properties.
  • Employed in the synthesis of other complex organic molecules through various chemical reactions.

Biology:

  • Investigated for its potential use as a fluorescent probe in biological imaging and diagnostics.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including its use as a drug candidate for targeting specific biological pathways.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Applied in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s xanthene core structure allows it to bind to various biological macromolecules, influencing their function and activity. For example, it may interact with proteins involved in cellular signaling pathways, modulating their activity and leading to downstream effects. Additionally, its fluorescent properties enable it to act as a probe for studying biological processes at the molecular level.

Comparison with Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)dodecanamide
  • 2-methoxy-5-methylphenyl isocyanate

Comparison:

  • N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts strong fluorescence properties, making it valuable for applications in fluorescence-based techniques.
  • N-(2-methoxy-5-methylphenyl)acetamide and N-(2-methoxy-5-methylphenyl)dodecanamide lack the xanthene core, resulting in different chemical and physical properties.
  • 2-methoxy-5-methylphenyl isocyanate is structurally different and primarily used in the synthesis of other compounds rather than as a fluorescent probe.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-14-11-12-20(25-2)17(13-14)23-22(24)21-15-7-3-5-9-18(15)26-19-10-6-4-8-16(19)21/h3-13,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYEXHNRMMVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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